2-(Benzo[b]thiophen-3-yl)ethanamine

Catalog No.
S1549105
CAS No.
14585-66-1
M.F
C10H11NS
M. Wt
177.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzo[b]thiophen-3-yl)ethanamine

CAS Number

14585-66-1

Product Name

2-(Benzo[b]thiophen-3-yl)ethanamine

IUPAC Name

2-(1-benzothiophen-3-yl)ethanamine

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

InChI

InChI=1S/C10H11NS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2

InChI Key

YWXDBWNXMZHMFX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)CCN

Synonyms

Benzo[b]thiophene-3-ethylaMine

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCN

The exact mass of the compound 2-(Benzo[b]thiophen-3-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Benzo[b]thiophen-3-yl)ethanamine (CAS 14585-66-1), commonly referred to as thiotryptamine, is a highly specialized heterocyclic building block utilized primarily as the exact sulfur bioisostere of tryptamine. Featuring a primary ethylamine side chain attached to a lipophilic benzothiophene core, this compound serves as a critical precursor in advanced medicinal chemistry and materials science [1]. By replacing the traditional indole nitrogen with a sulfur atom, the molecule retains the fundamental geometry of tryptamine while fundamentally altering its electronic distribution, metabolic stability, and lipophilicity [2]. For procurement teams and synthetic chemists, this compound represents a strategic starting material for developing conformationally restricted polycyclic scaffolds and CNS-penetrant therapeutics where standard indole-based precursors exhibit severe pharmacokinetic liabilities [1].

Research Fit

3-Position ethylamine handle for amine derivatization and SAR libraries
Scaffold validated in AANAT inhibitor SAR studies
Moderate lipophilicity (XLogP 2.3) reported to support CNS research compound design

Attempting to substitute 2-(Benzo[b]thiophen-3-yl)ethanamine with its more common analogs, such as tryptamine or 2-(benzofuran-3-yl)ethanamine, fundamentally compromises both synthesis outcomes and downstream material performance [1]. The indole core of tryptamine possesses a reactive NH group that acts as a strong hydrogen bond donor, making it highly susceptible to phase II metabolic degradation (e.g., N-glucuronidation) and unwanted off-target receptor binding [2]. Conversely, the benzothiophene core completely lacks this hydrogen bond donor, providing superior metabolic stability and a significantly higher lipophilicity that drives passive blood-brain barrier (BBB) penetration [1]. Furthermore, the distinct electron density of the sulfur heterocycle alters the reactivity at the C2 position, meaning that electrophilic cyclization protocols (such as Pictet-Spengler reactions) optimized for this compound will fail or yield different regioselectivity if a generic indole precursor is used [2].

Substitution Risk

2-Substituted isomer Lacks reported AANAT SAR data; may lead to unproductive synthetic efforts in inhibitor programs
Tryptamine / Benzofuran analogs Lower LogP (1.6–1.8) and TPSA differences may shift CNS permeability and target engagement profiles

Lipophilicity and BBB Permeability Optimization

The substitution of the indole NH with a sulfur atom significantly increases the molecule's lipophilicity, a critical parameter for CNS drug design and formulation compatibility. Quantitative physicochemical profiling demonstrates that 2-(Benzo[b]thiophen-3-yl)ethanamine possesses a predicted XLogP of 2.3, compared to approximately 1.5 for the baseline tryptamine [1]. This +0.8 log unit increase directly enhances passive membrane permeability, making this compound the superior choice for synthesizing neuroactive derivatives that require efficient blood-brain barrier penetration [2].

Evidence DimensionCalculated Partition Coefficient (XLogP)
Target Compound Data2.3
Comparator Or Baseline~1.5 (Tryptamine)
Quantified Difference+0.8 log units
ConditionsStandard physicochemical property prediction (in silico)

This significant increase in lipophilicity makes the benzothiophene analog a superior building block for synthesizing CNS-active compounds that require enhanced passive blood-brain barrier penetration.

AANAT Inhibitor Validation
Head-to-head
3-substituted derivative: AANAT IC50 1.4 µM, MT1 Ki 1100 nM, MT2 Ki 1400 nM
2-substituted isomer: no reported AANAT data; MT1/MT2 agonist Ki ~230 nM (class baseline)
Supports AANAT inhibitor SAR studies
Reported selectivity window ~785-fold vs MT1

Abolition of Core Hydrogen Bond Donation

Hydrogen bonding profiles dictate both target selectivity and metabolic fate. Structural analysis confirms that the benzothiophene core of 14585-66-1 contributes zero hydrogen bond donors, whereas the indole core of tryptamine contributes one highly reactive NH donor [1]. The complete removal of this core H-bond donor capacity prevents specific hydrogen-bond-mediated off-target interactions and blocks major metabolic liabilities, such as N-glucuronidation, thereby extending the pharmacokinetic half-life of the downstream products [2].

Evidence DimensionHeterocyclic Hydrogen Bond Donors
Target Compound Data0 (Benzothiophene core)
Comparator Or Baseline1 (Indole core of Tryptamine)
Quantified DifferenceComplete removal of core H-bond donor capacity
ConditionsStructural molecular descriptor analysis

Eliminating the indole NH prevents unwanted hydrogen-bond-mediated off-target interactions and blocks major phase II metabolic pathways, extending the half-life of derived therapeutics.

Physicochemical Profile
Head-to-head
ΔLogP +0.7 vs tryptamine; ΔTPSA +12.5 Ų; MW +17.05 g/mol
Supports CNS permeability evaluation
Predicted ~5-fold greater membrane partitioning

Enhanced Target Affinity in Derived Polycyclic Scaffolds

When utilized as a precursor for conformationally restricted tricycles, 2-(Benzo[b]thiophen-3-yl)ethanamine yields derivatives with markedly different pharmacological profiles than their indole counterparts. In vitro radioligand binding assays reveal that hexahydroazepino[4,5-b]benzothiophenes synthesized from this compound exhibit an 8 to 15-fold higher affinity for the dopamine transporter (DAT) compared to natural indole-derived baselines like ibogaine [1]. This quantitative shift proves that procuring the benzothiophene bioisostere is essential for redirecting the bioactivity of polycyclic alkaloids toward specific monoamine transporters [1].

Evidence DimensionDopamine Transporter (DAT) Binding Affinity
Target Compound DataHexahydroazepino[4,5-b]benzothiophenes (Benzothiophene-derived)
Comparator Or BaselineNatural Ibogaine / Indole-derived baselines
Quantified Difference8 to 15-fold higher DAT affinity
ConditionsIn vitro radioligand binding assays (transporter-transfected cells)

Procuring this specific sulfur bioisostere enables the synthesis of conformationally restricted analogs with drastically improved binding profiles for monoamine transporters compared to standard indole precursors.

Synthetic Accessibility
Class-level
LAH reduction of nitrile; 15% isolated yield at 2 mmol scale; commercial multi-gram availability
Supports synthetic route planning
Multi-decade precedent; 2-substituted isomer requires bespoke route

CNS Drug Discovery and Bioisosteric Replacement

Due to its elevated XLogP and lack of a core hydrogen bond donor, 2-(Benzo[b]thiophen-3-yl)ethanamine is the ideal drop-in replacement for tryptamine in neuropharmaceutical development. It is specifically procured to enhance the blood-brain barrier penetration and metabolic stability of lead compounds targeting monoamine receptors and transporters [1].

Synthesis of Conformationally Restricted Alkaloids

This compound serves as a critical starting material for the synthesis of complex polycyclic scaffolds, such as hexahydroazepino[4,5-b]benzothiophenes. The unique electronic properties of the benzothiophene ring allow for tailored electrophilic cyclization reactions that yield highly selective dopamine transporter (DAT) ligands, a pathway inaccessible when using generic indole precursors [2].

Metabolic Liability Mitigation in SAR Campaigns

In structure-activity relationship (SAR) studies where indole-based candidates fail due to rapid in vivo degradation, this compound is utilized to rescue the scaffold. By replacing the metabolically vulnerable indole NH with a robust sulfur atom, chemists can block N-glucuronidation and oxidation pathways while preserving the core geometry of the pharmacophore [1].

Application Selection Guide

Application
Selection Property
Validation Focus
AANAT inhibitor research
3‑Substituted scaffold with validated SAR
AANAT IC50 and MT selectivity review
CNS penetration studies
XLogP 2.3 and TPSA 54.3 Ų profile
Predicted membrane partitioning and BBB permeability assessment
MT2‑selective ligand synthesis
3‑Ethylamine handle for N‑acylation
MT2 selectivity ratios in receptor binding assays
Fragment‑based library design
Low‑molecular‑weight primary amine scaffold
Amine derivatization efficiency and steric accessibility

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14585-66-1

Wikipedia

Benzo(b)thiophene-3-ethanamine (9CI)

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